3-(2-bromo-4-fluorophenoxy)tetrahydrofuran
Overview
Description
3-(2-bromo-4-fluorophenoxy)tetrahydrofuran is a chemical compound that features a tetrahydrofuran ring substituted with a 2-bromo-4-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-4-fluorophenoxy)tetrahydrofuran typically involves the reaction of 2-bromo-4-fluorophenol with tetrahydrofuran under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromo-4-fluorophenoxy)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol .
Scientific Research Applications
3-(2-bromo-4-fluorophenoxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-bromo-4-fluorophenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorophenol: A precursor in the synthesis of 3-(2-bromo-4-fluorophenoxy)tetrahydrofuran.
3-(2-Bromo-4-fluorophenoxy)-pyrrolidine: A structurally similar compound with different biological and chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
3-(2-bromo-4-fluorophenoxy)oxolane |
InChI |
InChI=1S/C10H10BrFO2/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6H2 |
InChI Key |
SHKVRKDBTGXPHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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